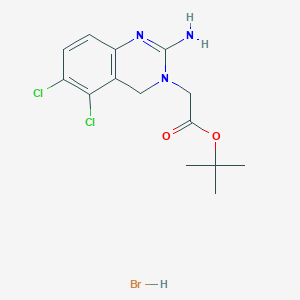
N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide is an intricate compound that resides within the sulfonyl and thiadiazole chemical families. Its structure includes a benzylsulfonyl moiety attached to a 1,2,4-thiadiazole ring, further conjugated to a 2-fluorobenzamide. These features confer unique properties that render the compound valuable in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Synthesis starts with the preparation of 3-(benzylsulfonyl)-1,2,4-thiadiazole. The precursor, benzylsulfonyl chloride, reacts with thiourea in the presence of a base like sodium hydroxide to form the thiadiazole ring.
Step 2: The intermediate, 3-(benzylsulfonyl)-1,2,4-thiadiazole, is then coupled with 2-fluorobenzoyl chloride in the presence of a suitable base such as triethylamine to form N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide.
Industrial Production Methods: The industrial synthesis of this compound follows similar routes but employs larger-scale equipment and more rigorous quality control measures. Solvents and reagents used at an industrial scale must meet strict purity specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the benzylsulfonyl moiety, which can be converted to sulfoxides or sulfones under appropriate conditions.
Reduction: The thiadiazole ring may be reduced under strong reducing conditions, though such reactions are less common.
Substitution: N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide can undergo nucleophilic aromatic substitution, especially at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminium hydride or diisobutylaluminium hydride.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidized derivatives such as sulfones.
Substituted analogs where the fluorine is replaced by another substituent.
Wissenschaftliche Forschungsanwendungen
N-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide has several key applications:
Chemistry: It serves as a building block for creating more complex molecules due to its reactive sites.
Biology: Used in the study of enzyme inhibition, particularly in pathways involving sulfur-containing compounds.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Functions as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action involves the inhibition of specific enzymes by binding to their active sites, often facilitated by the sulfonyl and thiadiazole groups. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds such as N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-benzamide and N-(3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide, the presence of the fluorine atom in N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide imparts greater lipophilicity and can affect the compound’s reactivity and biological activity.
Similar Compounds
N-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-benzamide
N-(3-(Methylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide
3-(Benzylsulfonyl)-1,2,4-thiadiazole analogs
This compound's unique structure and properties make it a valuable subject of study across multiple scientific disciplines. Curious to know more about one of these sections?
Eigenschaften
IUPAC Name |
N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S2/c17-13-9-5-4-8-12(13)14(21)18-15-19-16(20-24-15)25(22,23)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYLQSIQVWBRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)
![methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2709750.png)








![1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2709768.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2709769.png)
![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2709771.png)
